An In-depth Technical Guide to the Molecular Structure and Physical Properties of 2,5-Dihydrothiophene 1-Oxide
An In-depth Technical Guide to the Molecular Structure and Physical Properties of 2,5-Dihydrothiophene 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dihydrothiophene 1-oxide, a partially saturated five-membered sulfur-containing heterocycle, represents a key synthetic intermediate in medicinal chemistry and materials science. Its unique molecular architecture, featuring a sulfoxide group and a carbon-carbon double bond within a strained ring system, imparts distinct physical and chemical properties that are of significant interest to researchers. This guide provides a comprehensive exploration of the molecular structure and physical characteristics of 2,5-dihydrothiophene 1-oxide, offering insights into its synthesis, conformational behavior, and spectroscopic signature. By synthesizing theoretical calculations with established experimental observations, this document serves as an authoritative resource for professionals engaged in the design and development of novel molecules incorporating this versatile scaffold.
Introduction: The Significance of the 2,5-Dihydrothiophene 1-Oxide Moiety
The 2,5-dihydrothiophene ring system is a foundational structural motif in a variety of biologically active compounds and functional materials. The introduction of an oxygen atom at the sulfur center to form 2,5-dihydrothiophene 1-oxide dramatically alters the electronic and steric profile of the parent heterocycle. This modification introduces a chiral center at the sulfur atom and enhances the polarity of the molecule, thereby influencing its solubility, reactivity, and intermolecular interactions. Understanding the fundamental molecular structure and physical properties of this sulfoxide is paramount for predicting its behavior in complex chemical environments and for the rational design of new chemical entities with desired functionalities. This guide will delve into the nuanced structural features and key physical data of 2,5-dihydrothiophene 1-oxide, providing a solid foundation for its application in advanced research and development.
Molecular Structure and Conformational Analysis
The molecular structure of 2,5-dihydrothiophene 1-oxide is characterized by a non-planar five-membered ring. The presence of the sulfoxide group introduces a significant deviation from the planarity observed in its precursor, 2,5-dihydrothiophene, and its fully oxidized counterpart, 2,5-dihydrothiophene 1,1-dioxide.
Geometric Parameters: A Blend of Saturated and Unsaturated Character
Table 1: Predicted Geometric Parameters of 2,5-Dihydrothiophene 1-Oxide
| Parameter | Predicted Value | Commentary |
| C=C Bond Length | ~1.34 Å | Typical of a cis-alkene. |
| C-C Bond Length | ~1.51 Å | Slightly shorter than a standard alkane C-C bond. |
| C-S Bond Length | ~1.80 Å | Influenced by the oxidation state of sulfur. |
| S=O Bond Length | ~1.48 Å | Characteristic of a sulfoxide. |
| C-S-C Angle | ~93° | The acute angle is a result of the five-membered ring constraint. |
| C-C=C Angle | ~114° | Reflects the sp² hybridization of the olefinic carbons. |
Note: These values are based on computational models and may vary slightly from experimental data.
Conformational Landscape: The Envelope Conformation
The five-membered ring of 2,5-dihydrothiophene 1-oxide is predicted to adopt a non-planar "envelope" conformation. In this arrangement, four of the ring atoms lie in a plane, while the fifth atom (either a carbon or the sulfur) is puckered out of the plane. The energetic barrier to inversion between different envelope conformers is relatively low, leading to a dynamic equilibrium in solution. The orientation of the sulfoxide oxygen, either axial or equatorial relative to the general plane of the ring, further contributes to the conformational complexity and can significantly influence the molecule's reactivity and interactions.
Caption: A 2D representation of the envelope conformation of 2,5-dihydrothiophene 1-oxide.
Physical Properties: A Quantitative Overview
The physical properties of 2,5-dihydrothiophene 1-oxide are a direct consequence of its molecular structure. The presence of the polar sulfoxide group significantly influences its melting point, boiling point, and solubility compared to the non-polar 2,5-dihydrothiophene.
Table 2: Physical Properties of 2,5-Dihydrothiophene 1-Oxide and Related Compounds
| Property | 2,5-Dihydrothiophene 1-Oxide | 2,5-Dihydrothiophene | 2,5-Dihydrothiophene 1,1-Dioxide |
| Molecular Formula | C₄H₆OS | C₄H₆S | C₄H₆O₂S |
| Molecular Weight ( g/mol ) | 102.16[1] | 86.16 | 118.15 |
| Melting Point (°C) | Data not readily available | -50.3[2] | 63-65 |
| Boiling Point (°C) | Data not readily available | 122[2] | Decomposes |
| Density (g/cm³) | Data not readily available | 1.003 | 1.314 |
| Solubility | Soluble in polar organic solvents | Soluble in most organic solvents[2] | Soluble in water and polar organic solvents |
Spectroscopic Characterization
The structural features of 2,5-dihydrothiophene 1-oxide give rise to a unique spectroscopic fingerprint, which is essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the olefinic protons and the two sets of diastereotopic methylene protons adjacent to the sulfoxide group. The chemical shifts and coupling constants would be informative of the ring conformation.
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¹³C NMR: The carbon NMR spectrum would display signals for the two sp² hybridized carbons of the double bond and the two sp³ hybridized carbons of the methylene groups. The chemical shift of the carbons adjacent to the sulfur atom would be significantly influenced by the electronegativity of the sulfoxide group.
Infrared (IR) Spectroscopy
The IR spectrum of 2,5-dihydrothiophene 1-oxide is characterized by a strong absorption band corresponding to the S=O stretching vibration, typically appearing in the range of 1030-1070 cm⁻¹. Other key absorptions include those for the C=C stretch of the double bond and the C-H stretching and bending vibrations of the methylene and olefinic groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of 2,5-dihydrothiophene 1-oxide and for studying its fragmentation patterns. The molecular ion peak (M⁺) would be observed at m/z 102. Common fragmentation pathways may involve the loss of SO, H₂O, or other small neutral molecules.
Synthesis and Chemical Reactivity
Synthetic Approaches: Controlled Oxidation
The most common method for the synthesis of 2,5-dihydrothiophene 1-oxide is the controlled oxidation of 2,5-dihydrothiophene.[2][3] A variety of oxidizing agents can be employed, with the choice of reagent and reaction conditions being critical to prevent over-oxidation to the corresponding sulfone (2,5-dihydrothiophene 1,1-dioxide).
Experimental Protocol: Oxidation with Hydrogen Peroxide
This protocol provides a general methodology for the synthesis of 2,5-dihydrothiophene 1-oxide.
Materials:
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2,5-Dihydrothiophene
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30% Hydrogen peroxide (H₂O₂)
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Glacial acetic acid
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Saturated aqueous sodium bicarbonate solution
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Dichloromethane (or other suitable organic solvent)
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Dissolve 2,5-dihydrothiophene in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an ice bath.
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Slowly add one molar equivalent of 30% hydrogen peroxide to the solution while maintaining the temperature at 0-5 °C.
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Stir the reaction mixture at low temperature and monitor its progress by thin-layer chromatography (TLC).
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Upon completion of the reaction, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with dichloromethane (3 x 20 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude 2,5-dihydrothiophene 1-oxide by column chromatography on silica gel.
Caption: Synthetic pathway for 2,5-dihydrothiophene 1-oxide.
Key Reactions of 2,5-Dihydrothiophene 1-Oxide
The chemical reactivity of 2,5-dihydrothiophene 1-oxide is dominated by the interplay between the sulfoxide group and the double bond. It can undergo a variety of transformations, including:
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Reduction: The sulfoxide can be reduced back to the sulfide (2,5-dihydrothiophene).
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Oxidation: Further oxidation yields the sulfone (2,5-dihydrothiophene 1,1-dioxide).
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Diels-Alder Reactions: The double bond can act as a dienophile in cycloaddition reactions.
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Pummerer Rearrangement: Under certain conditions, the sulfoxide can undergo rearrangement.
Conclusion
2,5-Dihydrothiophene 1-oxide is a molecule of significant interest due to its unique structural and electronic properties. This guide has provided a detailed overview of its molecular structure, conformational preferences, and key physical and spectroscopic characteristics. The synthetic protocols and discussion of its reactivity offer a practical foundation for its use in research and development. As a versatile building block, a deeper understanding of the fundamental properties of 2,5-dihydrothiophene 1-oxide will undoubtedly facilitate the discovery and development of new chemical entities with novel applications in medicine and materials science.
References
- BenchChem. (2025).
- ChemicalBook. (2022, January 27). Synthesis of 2,5-Dihydrothiophene. ChemicalBook.
- ChemicalBook. (2022, January 28). Chemical Reactivity of 2,5-Dihydrothiophene. ChemicalBook.
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National Center for Biotechnology Information. (n.d.). 2,5-Dihydrothiophene 1-oxide. PubChem. Retrieved from [Link]
